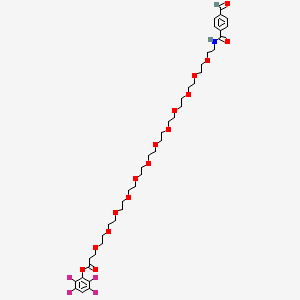

Ald-Ph-PEG12-TFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59F4NO16/c42-35-31-36(43)39(45)40(38(35)44)62-37(48)5-7-50-9-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-46-41(49)34-3-1-33(32-47)2-4-34/h1-4,31-32H,5-30H2,(H,46,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRWMAATCHEJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59F4NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ald-Ph-PEG12-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG12-TFP ester is a heterobifunctional crosslinker integral to the fields of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is composed of three key components: a phenyl aldehyde group, a 12-unit polyethylene (B3416737) glycol (PEG) chain, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This unique combination of reactive moieties allows for the sequential and specific conjugation of two different molecules, providing precise control over the final conjugate's architecture.

The TFP ester provides a highly reactive site for covalent linkage to primary amines, such as those found on the surface of proteins and antibodies. Concurrently, the aldehyde group offers a bioorthogonal handle for reaction with aminooxy or hydrazide-functionalized molecules, often the cytotoxic payload in an ADC or the E3 ligase ligand in a PROTAC. The intervening PEG12 spacer enhances the aqueous solubility of the linker and the resulting conjugate, mitigates steric hindrance, and can improve the pharmacokinetic profile of the final biotherapeutic.[1][2][3]

Chemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in bioconjugation strategies.

| Property | Value | Reference |

| Chemical Formula | C41H59F4NO16 | [2] |

| Molecular Weight | 897.9 g/mol | [2] |

| CAS Number | 2055105-36-5 | [2][4] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous buffers | N/A |

| Storage Conditions | -20°C, protect from moisture | [2] |

Mechanism of Action and Bioconjugation Chemistry

The utility of this compound lies in the orthogonal reactivity of its two terminal functional groups, enabling a two-step conjugation process.

TFP Ester Reaction with Primary Amines

The TFP ester is a highly reactive group that readily undergoes acylation with primary amines, such as the ε-amine of lysine (B10760008) residues on an antibody, to form a stable amide bond. TFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous solutions, which can lead to higher conjugation yields. The optimal pH for this reaction is typically between 7.5 and 8.0.

Aldehyde Reaction with Aminooxy or Hydrazide Groups

The benzaldehyde (B42025) group reacts specifically with aminooxy-functionalized molecules to form a stable oxime linkage, or with hydrazide-functionalized molecules to create a hydrazone bond. These reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without cross-reacting with other functional groups present in biological systems. The formation of hydrazone bonds is particularly noteworthy in ADC development, as their stability is pH-dependent. They remain relatively stable at the physiological pH of blood (pH 7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), facilitating the intracellular release of the cytotoxic payload.

Experimental Protocols

The following are representative protocols for a two-step conjugation process using this compound to create an antibody-drug conjugate. These protocols are generalized and should be optimized for specific antibodies and payloads.

Step 1: Conjugation of this compound to an Antibody

Objective: To covalently attach the linker to the antibody via the TFP ester reaction with lysine residues.

Materials:

-

Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM immediately before use.

-

Adjust the concentration of the antibody to 5-10 mg/mL in the reaction buffer.

-

Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 5 to 20-fold excess of the linker.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Quench the reaction by adding the quenching reagent to a final concentration of 50 mM and incubate for 15-30 minutes.

-

Purify the aldehyde-functionalized antibody using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

-

Characterize the purified conjugate to determine the average number of linkers per antibody (linker-to-antibody ratio, LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Step 2: Conjugation of a Hydrazide- or Aminooxy-Functionalized Payload

Objective: To attach the payload to the aldehyde-functionalized antibody.

Materials:

-

Purified aldehyde-functionalized antibody from Step 1.

-

Hydrazide- or aminooxy-functionalized payload.

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).

-

Anhydrous DMSO or DMF.

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Prepare a stock solution of the payload in anhydrous DMSO or DMF.

-

Exchange the buffer of the aldehyde-functionalized antibody to the reaction buffer.

-

Add a 3- to 10-fold molar excess of the payload stock solution to the antibody solution.

-

Incubate the reaction mixture at room temperature for 4-16 hours. The reaction can be accelerated by the addition of a catalyst, such as aniline, for hydrazone formation.

-

Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and other impurities.

-

Characterize the final ADC for purity, drug-to-antibody ratio (DAR), aggregation, and in vitro cytotoxicity.

Quantitative Data

The performance of an ADC or PROTAC is heavily influenced by the physicochemical properties of the linker. The following tables summarize typical quantitative data for linkers similar to this compound.

Table 5.1: TFP Ester Reactivity and Stability

| Parameter | Typical Value | Significance |

| Optimal pH for Amine Reaction | 7.5 - 8.0 | Maximizes reaction with primary amines while minimizing hydrolysis. |

| Half-life of Hydrolysis (pH 8.0) | Several hours | TFP esters are more stable to hydrolysis than NHS esters, allowing for longer reaction times and potentially higher yields. |

| Typical Conjugation Efficiency | 50-80% | Dependent on antibody, linker concentration, and reaction conditions. |

Table 5.2: Hydrazone Linkage Stability

| Condition | Half-life (t1/2) | Significance |

| Physiological pH (7.4) | > 100 hours | Ensures stability of the ADC in circulation, minimizing premature drug release and off-target toxicity. |

| Acidic pH (4.5-5.5) | 1 - 10 hours | Facilitates rapid cleavage of the linker and release of the payload within the acidic environment of endosomes and lysosomes of target cells. |

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

Caption: A two-step experimental workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Signaling Pathway for ADC-Mediated Cell Killing

Caption: The mechanism of action for an ADC, from cell surface binding to payload-induced apoptosis.

PROTAC-Mediated Protein Degradation Pathway

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Conclusion

This compound is a sophisticated and versatile heterobifunctional linker that offers precise control over the synthesis of complex bioconjugates. Its orthogonal reactive groups, coupled with the beneficial properties of the PEG spacer, make it an invaluable tool for the development of next-generation therapeutics such as ADCs and PROTACs. A thorough understanding of its chemical properties and reaction kinetics is paramount for its successful implementation in drug discovery and development pipelines. The protocols and data presented herein provide a foundational guide for researchers and scientists working at the forefront of bioconjugation chemistry.

References

Ald-Ph-PEG12-TFP Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and applications of Ald-Ph-PEG12-TFP ester, a heterobifunctional linker widely utilized in bioconjugation and drug delivery. This document details the unique characteristics of this reagent, offers structured data on its properties, and provides comprehensive experimental protocols for its use.

Introduction to this compound

Ald-Ph-PEG12-TFP (2,3,5,6-Tetrafluorophenyl) ester is a versatile crosslinking reagent that features two distinct reactive functionalities at opposite ends of a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The TFP ester provides high reactivity and stability for covalent modification of primary amines, while the benzaldehyde (B42025) group enables chemoselective ligation with aminooxy- or hydrazide-containing molecules. The hydrophilic PEG12 chain enhances the solubility of the reagent and the resulting bioconjugate in aqueous environments, potentially reducing aggregation and immunogenicity.[1][2][3][4]

Molecular Structure and Chemical Properties

The unique architecture of this compound underpins its utility in creating well-defined bioconjugates.

Structure:

Caption: Molecular components of this compound.

Key Chemical Properties:

The defining features of this compound are its dual reactivity and the physicochemical contributions of its PEG spacer. The TFP ester is a highly efficient acylating agent for primary amines, offering advantages over the more common N-hydroxysuccinimide (NHS) esters.[1][5] The benzaldehyde group provides a bioorthogonal handle for subsequent conjugation reactions.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and compare the stability of TFP esters to NHS esters.

| Property | Value | Reference |

| Molecular Formula | C41H59F4NO16 | [8] |

| Molecular Weight | 897.9 g/mol | [8] |

| CAS Number | 2055105-36-5 | [8] |

| Purity | ≥95% | [8] |

| Storage | -20°C, desiccated | [3] |

| pH | TFP Ester Half-Life (hours) | NHS Ester Half-Life (hours) | Reference |

| 7.0 | ~8 | ~4.2 | [6] |

| 8.0 | ~4 | ~1.3 | [6] |

| 8.5 | Not explicitly stated, but stable for several hours | ~0.5-1 | [9] |

| 10.0 | ~6.5 | ~0.65 | [6] |

Note: Half-life data is based on studies of TFP and NHS esters on self-assembled monolayers and provides a strong indication of their relative stability in aqueous solutions.

| Solvent | Solubility of PEG Compounds | Reference |

| Water | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Dimethylformamide (DMF) | Soluble | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [4] |

| Dichloromethane (DCM) | Soluble | [10] |

| Chloroform | Soluble | [10] |

| Hexane | Insoluble | [10] |

Signaling Pathways and Reaction Mechanisms

The utility of this compound lies in its ability to facilitate two distinct and highly selective conjugation reactions.

TFP Ester-Amine Coupling

The TFP ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond. This reaction is most efficient at a slightly basic pH.[5][11]

Caption: TFP ester-amine conjugation pathway.

Aldehyde-Aminooxy Ligation (Oxime Formation)

The benzaldehyde group undergoes a chemoselective reaction with an aminooxy group to form a stable oxime linkage. This reaction, often referred to as an oxime ligation, is bioorthogonal and can be catalyzed by aniline (B41778) or its derivatives, particularly at neutral pH.[7][9][12]

Caption: Aldehyde-aminooxy (oxime) ligation pathway.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the first step of a two-step conjugation, where the TFP ester is reacted with primary amines on a protein.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation Reaction:

-

While gently stirring the protein solution, add a 5- to 20-fold molar excess of the dissolved this compound. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

-

-

Quenching (Optional): Add the quenching solution to a final concentration of 50 mM to react with any excess TFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Characterization:

-

Confirm conjugation and assess the purity of the aldehyde-functionalized protein using SDS-PAGE (expect a shift in molecular weight) and mass spectrometry.

-

Quantify the number of aldehyde groups introduced per protein molecule using an aldehyde quantification assay.

-

Protocol 2: Oxime Ligation of an Aldehyde-Functionalized Protein

This protocol details the second step, where the introduced aldehyde is reacted with an aminooxy-containing molecule.

Materials:

-

Aldehyde-functionalized protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Aminooxy-containing molecule (e.g., aminooxy-biotin, aminooxy-fluorophore)

-

Aniline catalyst solution (optional): 100 mM aniline in reaction buffer. Caution: Aniline is toxic and should be handled with appropriate safety precautions.

-

Purification system

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of the aminooxy-containing molecule in an appropriate solvent (e.g., water, DMSO).

-

-

Ligation Reaction:

-

To the aldehyde-functionalized protein, add a 10- to 50-fold molar excess of the aminooxy-containing molecule.

-

If using a catalyst, add the aniline solution to a final concentration of 10-100 mM.[9][12]

-

Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification: Purify the final bioconjugate from excess reagents using a suitable method such as SEC, affinity chromatography (if applicable), or dialysis.

-

Characterization:

-

Confirm the final conjugation using SDS-PAGE, UV-Vis spectroscopy (if a chromophore was introduced), and mass spectrometry.

-

Determine the final degree of labeling (DOL) to quantify the number of molecules conjugated per protein.

-

Experimental and Logical Workflows

Two-Step Bioconjugation Workflow

This diagram illustrates the overall workflow for a two-step conjugation using this compound.

Caption: Two-step bioconjugation workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and various life sciences fields. Its dual-functional nature, coupled with the enhanced stability of the TFP ester and the beneficial properties of the PEG spacer, allows for the precise and efficient construction of complex bioconjugates. The detailed protocols and structured data provided in this guide aim to facilitate the successful application of this reagent in a variety of research and development settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. labinsights.nl [labinsights.nl]

- 5. cellmosaic.com [cellmosaic.com]

- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. njbio.com [njbio.com]

- 8. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Dual-Action Mechanism of Ald-Ph-PEG12-TFP Ester: A Technical Guide for Bioconjugation

For Immediate Release

This whitepaper provides an in-depth technical guide on the mechanism of action and application of Ald-Ph-PEG12-TFP ester, a heterobifunctional crosslinking agent designed for researchers, scientists, and drug development professionals. This document outlines the core functionalities of the linker, presents quantitative data on its performance, provides detailed experimental protocols, and visualizes key chemical processes.

Introduction to this compound

This compound is a non-cleavable linker featuring two distinct reactive moieties: a tetrafluorophenyl (TFP) ester and a benzaldehyde (B42025) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This unique architecture allows for a sequential or orthogonal two-step conjugation strategy, making it a versatile tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other complex biomolecular constructs.[3][4]

The key components of the linker are:

-

Tetrafluorophenyl (TFP) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[4][5] TFP esters are known for their enhanced stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[6][7][8]

-

Benzaldehyde (Ald-Ph): A carbonyl group that reacts specifically with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[4] This reaction is highly chemoselective and can be performed under mild conditions.

-

Polyethylene Glycol (PEG)12 Spacer: A hydrophilic 12-unit PEG chain that increases the water solubility of the linker and the resulting conjugate, reduces potential immunogenicity, and provides a flexible spacer arm to minimize steric hindrance.[3][4]

Mechanism of Action

The utility of this compound lies in its ability to facilitate a controlled, two-stage bioconjugation process.

Stage 1: Amine Acylation via TFP Ester

The primary and most common first step involves the reaction of the TFP ester with primary amines on a biomolecule (e.g., an antibody). This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the TFP ester. The tetrafluorophenol is released as a leaving group, resulting in the formation of a stable amide bond.

This reaction is typically carried out in a buffer with a slightly basic pH (7.2-8.5) to ensure that a sufficient proportion of the primary amines on the biomolecule are deprotonated and thus nucleophilic.[9] A key advantage of the TFP ester is its greater resistance to hydrolysis at these pH levels compared to NHS esters, leading to higher conjugation efficiency and reproducibility.[6][7]

Stage 2: Oxime Ligation via Benzaldehyde

Once the linker is attached to the first biomolecule, the terminal benzaldehyde group is available for reaction with a second molecule containing an aminooxy or hydrazide group. The reaction with an aminooxy group, known as oxime ligation, is highly efficient and forms a stable oxime bond.

This ligation is typically performed at a neutral to slightly acidic pH (4.5-7.0). The reaction rate can be significantly enhanced by the addition of a nucleophilic catalyst, such as aniline (B41778).[10][11][12] The resulting oxime linkage is more stable against hydrolysis than hydrazone or imine bonds.

Quantitative Data

The stability of the amine-reactive ester is a critical factor in achieving efficient and reproducible bioconjugation. The following table summarizes a quantitative comparison of the hydrolytic stability of TFP esters versus the more commonly used NHS esters.

| pH | Leaving Group | Half-life (t½) | Rate Constant (k') (s⁻¹) |

| 7.0 | TFP | ~15.4 hours | 1.25 x 10⁻⁵ |

| 7.0 | NHS | ~8.1 hours | 2.38 x 10⁻⁵ |

| 8.0 | TFP | ~5.1 hours | 3.79 x 10⁻⁵ |

| 8.0 | NHS | ~1.7 hours | 1.13 x 10⁻⁴ |

| 10.0 | TFP | ~6.3 hours | 3.06 x 10⁻⁵ |

| 10.0 | NHS | ~39 minutes | 2.96 x 10⁻⁴ |

Data adapted from studies on self-assembled monolayers. Absolute values may vary in solution, but the relative stability trends are consistent.[6]

Experimental Protocols

The following are generalized protocols for a two-step conjugation using this compound. Optimization is recommended for specific applications.

Protocol 1: TFP Ester Conjugation to a Protein

Materials:

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

-

Linker Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): To quench any unreacted TFP ester, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) equilibrated with the buffer for the next step.

-

Characterization: Confirm the conjugation and determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Oxime Ligation to the Aldehyde-Modified Protein

Materials:

-

Aldehyde-modified protein from Protocol 1

-

Aminooxy-functionalized molecule (e.g., a drug or a fluorescent probe)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)

-

Aniline catalyst solution (e.g., 1 M aniline in DMF)

-

Desalting column for purification

Procedure:

-

Reactant Preparation: Prepare the aldehyde-modified protein in the reaction buffer. Dissolve the aminooxy-functionalized molecule in a compatible solvent.

-

Catalyst Addition: Add the aniline catalyst solution to the protein solution to a final concentration of 10-100 mM.

-

Conjugation Reaction: Add a 3-10 molar excess of the aminooxy-functionalized molecule to the protein-linker conjugate.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.

-

Purification: Purify the final conjugate using a desalting column or other appropriate chromatographic method to remove excess reagents and the aniline catalyst.

-

Characterization: Characterize the final conjugate to confirm the second conjugation step and assess purity and concentration.

Visualizations

Signaling Pathways and Mechanisms

Caption: Two-step reaction mechanism of this compound.

Experimental Workflows

References

- 1. coledeforest.com [coledeforest.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Ald-PEG-TFP ester | AxisPharm [axispharm.com]

- 4. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ulab360.com [ulab360.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of Ald-Ph-PEG12-TFP Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG12-TFP ester is a heterobifunctional crosslinker that is gaining significant traction in the fields of bioconjugation and drug development. Its unique architecture, featuring a terminal 2,3,5,6-tetrafluorophenyl (TFP) ester and a benzaldehyde (B42025) group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the precise and stable modification of biomolecules. This guide provides a comprehensive overview of the reactivity of the TFP ester moiety with primary amines, a cornerstone of its utility in creating stable bioconjugates.[1][2][3][4][5][6]

The TFP ester provides a highly efficient and stable alternative to the more common N-hydroxysuccinimide (NHS) esters for amine acylation.[7][8] Concurrently, the benzaldehyde group enables subsequent or orthogonal conjugation to molecules bearing aminooxy or hydrazide functionalities.[1][4][9] The hydrophilic PEG12 spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, reduces potential immunogenicity, and provides a flexible connection between the conjugated molecules.[1][2][4]

This technical guide will delve into the chemical properties of the this compound, provide quantitative data on its reactivity and stability, present detailed experimental protocols for its use, and offer visual representations of the underlying chemical and experimental workflows.

Chemical Properties and Reactivity

The this compound is a non-cleavable linker designed for the stable conjugation of biomolecules.[3][5] Its molecular formula is C41H59F4NO16 and it has a molecular weight of 897.9 g/mol .

The TFP Ester: A Superior Moiety for Amine Acylation

The key to the utility of this crosslinker in reacting with primary amines lies in its TFP ester functional group. TFP esters are activated esters that readily react with nucleophilic primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of proteins and peptides, to form a highly stable amide bond.[1]

The primary advantage of TFP esters over the more conventional NHS esters is their enhanced stability in aqueous media, particularly at neutral to basic pH.[8] This increased stability minimizes the competing hydrolysis reaction, where the ester reacts with water instead of the target amine, leading to higher conjugation efficiencies and more reproducible results.[8]

The Aldehyde Group: Orthogonal Conjugation Chemistry

The benzaldehyde group at the other terminus of the PEG chain provides an orthogonal reaction site. It can specifically react with aminooxy groups to form a stable oxime linkage or with hydrazide groups to form a hydrazone linkage.[1][4][9] This dual functionality allows for a two-step conjugation strategy, where a biomolecule is first modified with the TFP ester, and then a second molecule is attached via the aldehyde group.

Quantitative Data: Reactivity and Stability

Hydrolytic Stability of TFP Esters vs. NHS Esters

A significant advantage of TFP esters is their superior resistance to hydrolysis compared to NHS esters, especially at basic pH. This is a critical factor as the unprotonated amine, which is more nucleophilic, is favored at higher pH. The following table, adapted from studies on self-assembled monolayers, illustrates the difference in stability.

| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Difference in Stability |

| 7.0 | ~1500 | ~800 | ~1.9x |

| 8.0 | ~450 | ~150 | ~3.0x |

| 10.0 | ~360 | ~39 | ~9.2x |

Data adapted from a study on the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers. While not a direct measure for this compound in solution, it provides a strong relative comparison of hydrolytic stability.

Reaction Conditions for TFP Ester Conjugation

The optimal conditions for the reaction of TFP esters with primary amines are influenced by several factors, including pH, temperature, and the molar ratio of reactants.

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Balances the need for deprotonated (nucleophilic) amines with the rate of ester hydrolysis. TFP esters show significantly better stability at the higher end of this range compared to NHS esters. |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive biomolecules to minimize degradation, though reaction times may need to be extended. |

| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | The reaction progress should be monitored to determine the optimal time for the specific application. |

| Molar Excess of Ester | 2:1 to 10:1 (Ester:Amine) | The optimal ratio depends on the concentration of the biomolecule and the desired degree of labeling. For protein concentrations ≥ 5 mg/mL, a 10-fold excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold excess may be necessary.[2] |

| Buffer | Phosphate (B84403), Borate (B1201080), Bicarbonate, HEPES | Amine-free buffers are essential to avoid competing reactions. Buffers like Tris or glycine (B1666218) should not be used. |

| Solvent | Aqueous buffer with optional organic co-solvent | This compound should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. |

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a primary amine-containing biomolecule, such as a protein.

General Protocol for Protein PEGylation

This protocol provides a general workflow for the covalent attachment of the this compound to a protein.

Materials:

-

Protein of interest containing primary amines

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 50–100 mM phosphate buffer, borate buffer, or HEPES buffer, pH 7.2–8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any primary amines. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Prepare the this compound Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

-

-

Initiate the Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound stock solution to the stirring protein solution.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.

-

-

Quench the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted TFP ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

-

Characterize the Conjugate:

-

Analyze the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the degree of labeling.

-

Protocol for Two-Step Conjugation

This protocol outlines the process of first reacting the TFP ester with a primary amine, followed by the reaction of the aldehyde with an aminooxy-containing molecule.

Step 1: TFP Ester Conjugation

-

Follow the "General Protocol for Protein PEGylation" (Section 4.1) to conjugate the this compound to your primary amine-containing molecule.

Step 2: Oxime Ligation Materials:

-

Purified aldehyde-functionalized biomolecule from Step 1

-

Aminooxy-containing molecule

-

Reaction Buffer: 50-100 mM phosphate buffer or acetate (B1210297) buffer, pH 4.5-7.0. The optimal pH for oxime ligation is typically slightly acidic.

-

(Optional) Aniline (B41778) or other catalyst to accelerate the reaction.

Procedure:

-

Prepare the Reactants:

-

Dissolve the purified aldehyde-functionalized biomolecule in the Reaction Buffer.

-

Dissolve the aminooxy-containing molecule in a compatible solvent.

-

-

Initiate the Oxime Ligation:

-

Add a 5- to 20-fold molar excess of the aminooxy-containing molecule to the aldehyde-functionalized biomolecule.

-

If using a catalyst, add it to the reaction mixture (e.g., aniline to a final concentration of 10-100 mM).

-

Incubate the reaction at room temperature for 2-24 hours. The reaction is typically slower than the TFP ester reaction.

-

-

Purify the Final Conjugate:

-

Purify the final bioconjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents.

-

-

Characterize the Final Conjugate:

-

Confirm the successful two-step conjugation using relevant analytical techniques.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows described in this guide.

References

- 1. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. Ald-PEG-TFP ester | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. interchim.fr [interchim.fr]

- 9. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

The Role of the Benzaldehyde Group in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzaldehyde (B42025) group is a versatile and powerful functional group in the field of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, nucleic acids, and other biomolecules. Its reactivity towards specific nucleophiles under mild, physiological conditions makes it an invaluable tool for creating a wide array of bioconjugates, from fluorescently labeled proteins for imaging to complex antibody-drug conjugates (ADCs) for targeted therapeutics. This technical guide provides a comprehensive overview of the core principles of benzaldehyde-mediated bioconjugation, focusing on the key reactions, quantitative data, and detailed experimental protocols.

The primary utility of the benzaldehyde group in bioconjugation stems from its ability to readily react with hydrazines and alkoxyamines to form hydrazone and oxime linkages, respectively. These reactions are highly chemoselective, proceeding efficiently in aqueous environments and in the presence of other functional groups typically found in biological systems. The stability of the resulting conjugate can be tuned by the choice of linkage—oximes are generally more stable than hydrazones—and by the electronic properties of the benzaldehyde derivative. This guide will delve into the kinetics and stability of these linkages, providing researchers with the data needed to select the appropriate conjugation strategy for their specific application.

Core Bioconjugation Reactions Involving Benzaldehyde

The two cornerstone reactions utilizing the benzaldehyde group for bioconjugation are hydrazone ligation and oxime ligation. Both reactions involve the formation of a C=N double bond through the condensation of the aldehyde with a suitable nucleophile.

Hydrazone Ligation

Hydrazone ligation is the reaction between a benzaldehyde and a hydrazine (B178648) or hydrazide to form a hydrazone bond. This reaction is typically rapid and proceeds under physiological conditions.[1] However, the resulting hydrazone linkage can be reversible, particularly under acidic conditions, a property that can be exploited in designing drug delivery systems for controlled release in the acidic environment of endosomes and lysosomes.[1][2]

Oxime Ligation

Oxime ligation involves the reaction of a benzaldehyde with an aminooxy (alkoxyamine) group to form a highly stable oxime linkage.[1] Oxime bonds are significantly more stable to hydrolysis than hydrazone bonds, making them ideal for applications requiring long-term stability in vivo.[3][4] The reaction kinetics of oxime formation can be slower than hydrazone formation but can be accelerated through the use of catalysts or by employing electron-deficient benzaldehydes.[5][6]

Quantitative Data on Benzaldehyde Bioconjugation

The efficiency and stability of bioconjugates are critical parameters in their design and application. The following tables summarize key quantitative data for hydrazone and oxime ligations involving benzaldehyde derivatives.

Table 1: Reaction Kinetics of Hydrazone and Oxime Formation with Benzaldehyde Derivatives

| Reaction Type | Benzaldehyde Derivative | Nucleophile | Conditions | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| Hydrazone | Benzaldehyde | 6-Hydrazinopyridyl-peptide | pH 7, 100 mM aniline (B41778) | 165 ± 10 | |

| Hydrazone | Benzaldehyde | 6-Hydrazinopyridyl-peptide | pH 7, no catalyst | 3.0 ± 0.3 | |

| Hydrazone | 2-Chlorobenzaldehyde | Peptide-hydrazide | pH 7, no catalyst | ~95% yield in 0.5h | [7] |

| Oxime | Benzaldehyde | Aminooxyacetyl-peptide | pH 7, 100 mM aniline | 8.2 ± 1.0 | [5] |

| Oxime | Benzaldehyde | O-benzylhydroxylamine | pH 7.4, 50 mM catalytic buffer (ABC 4 or 6) | >1.0 | [8] |

| Oxime | Benzaldehyde | O-benzylhydroxylamine | pH 7.4, phosphate (B84403) buffer | 0.0213 | [8] |

Table 2: Hydrolytic Stability of Hydrazone and Oxime Linkages

| Linkage Type | Conditions (pH/pD) | Half-life (t₁/₂) | First-Order Rate Constant for Hydrolysis (k⁻¹, s⁻¹) | Reference |

| Hydrazone (Acyl) | pH 5.0 | Significantly less stable than at pH 7.4 | - | [9] |

| Hydrazone (Acyl) | pH 7.4 | Stable | - | [9] |

| Hydrazone (Simple) | pD 7.0 | ~2 hours (for acetylhydrazone) | ~9.6 x 10⁻⁵ | [10] |

| Oxime | pD 7.0 | ~115 days | ~7.0 x 10⁻⁸ | [10] |

| Oxime | pD 5.0 | ~1 day | ~8.1 x 10⁻⁶ | [11] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. The following sections provide step-by-step methodologies for common benzaldehyde-based bioconjugation experiments.

Protocol 1: General Procedure for Protein Labeling via Hydrazone Ligation with a Benzaldehyde-Functionalized Dye

Objective: To fluorescently label a protein containing a hydrazide moiety with a benzaldehyde-functionalized fluorescent dye.

Materials:

-

Hydrazide-modified protein of interest (e.g., 1 mg/mL in PBS, pH 7.4)

-

Benzaldehyde-functionalized fluorescent dye (e.g., 10 mM stock in DMSO)

-

Aniline (optional catalyst, 1 M stock in DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

UV-Vis spectrophotometer

Procedure:

-

Protein Preparation: Prepare a solution of the hydrazide-modified protein in PBS at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of the benzaldehyde-functionalized dye in DMSO. If using a catalyst, prepare a stock solution of aniline in DMSO.

-

Ligation Reaction:

-

To the protein solution, add the benzaldehyde-dye stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.

-

If using a catalyst, add the aniline stock solution to a final concentration of 50-100 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Monitoring the Reaction (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

-

Purification:

-

After the incubation period, remove the excess, unreacted dye and catalyst by size-exclusion chromatography.

-

Equilibrate the column with PBS, pH 7.4.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the concentration of the labeled protein using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

-

Determine the concentration of the conjugated dye by measuring its absorbance at its maximum wavelength.

-

Calculate the degree of labeling (DOL) as the molar ratio of the dye to the protein.

-

Protocol 2: Site-Specific Protein Labeling via Oxime Ligation using a Genetically Encoded Aldehyde Tag

Objective: To site-specifically label a protein containing a genetically encoded aldehyde tag with an aminooxy-functionalized probe.

Materials:

-

Purified aldehyde-tagged protein (e.g., 1 mg/mL in potassium phosphate buffer, pH 7.0)

-

Aminooxy-functionalized probe (e.g., fluorescent dye, biotin) (10 mM stock in DMSO)

-

Aniline or a more efficient catalyst like m-phenylenediamine (B132917) (mPDA) (1 M stock in DMSO)

-

Potassium phosphate buffer (250 mM, pH 7.0)

-

Dialysis tubing or centrifugal filter unit for purification

Procedure:

-

Protein Preparation: The aldehyde tag is introduced into the protein of interest by co-expression with a formylglycine-generating enzyme (FGE). The protein is then purified.

-

Reagent Preparation: Prepare a stock solution of the aminooxy-probe in DMSO. Prepare a stock solution of the catalyst in DMSO.

-

Ligation Reaction:

-

To the purified aldehyde-tagged protein in potassium phosphate buffer, add the aminooxy-probe to a 10- to 50-fold molar excess.

-

Add the catalyst to a final concentration of 50-100 mM.

-

Incubate the reaction at room temperature or 4°C for 2-24 hours. The reaction time will depend on the reactivity of the specific aldehyde tag and the probe, as well as the catalyst used.

-

-

Purification:

-

Remove the excess probe and catalyst by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a centrifugal filter unit.

-

-

Characterization:

-

Confirm the successful labeling and determine the labeling efficiency by mass spectrometry (e.g., ESI-MS).

-

If a fluorescent probe was used, the degree of labeling can be determined spectrophotometrically as described in Protocol 1.

-

Visualizing Benzaldehyde Bioconjugation Principles and Applications

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with benzaldehyde bioconjugation.

Reaction Mechanisms

References

- 1. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Towards identification of protein–protein interaction stabilizers via inhibitory peptide-fragment hybrids using templated fragment ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Advantages of a PEG12 Spacer in Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers in crosslinker design has become a cornerstone in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the various lengths of PEG linkers, the 12-unit PEG spacer (PEG12) offers a compelling balance of physicochemical properties that can significantly enhance the therapeutic potential of a molecule. This technical guide provides a comprehensive overview of the advantages of a PEG12 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the rational design of next-generation therapeutics.

Core Advantages of PEG12 Spacer Integration

The inclusion of a PEG12 spacer within a crosslinker architecture addresses several key challenges in drug development, primarily by imparting hydrophilicity and flexibility. This leads to a cascade of beneficial effects on the conjugate's properties.[1][2]

-

Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation, compromising manufacturing, stability, and efficacy.[3][4] The hydrophilic nature of the PEG12 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation, which is crucial for developing ADCs with higher drug-to-antibody ratios (DARs).[3][5]

-

Improved Pharmacokinetics (PK): A key advantage of PEGylation is the significant improvement in a drug's pharmacokinetic profile.[5] The PEG12 spacer creates a "hydration shell" around the conjugate, increasing its hydrodynamic size.[6] This leads to:

-

Longer Circulation Half-Life: PEGylation reduces the rate at which the conjugate is cleared by the kidneys.[7]

-

Slower Plasma Clearance: ADCs with PEG linkers consistently demonstrate slower plasma clearance.[5][8]

-

Increased Overall Exposure (AUC): The prolonged circulation time results in a greater overall exposure of the tumor to the therapeutic agent.[5]

-

-

Reduced Immunogenicity: The PEG12 spacer can mask immunogenic epitopes on the payload or the antibody, reducing the risk of an immune response and neutralization by the immune system.[9][10][11] This shielding effect also helps to minimize off-target toxicity by reducing non-specific uptake by healthy cells.[5]

-

Optimal Steric Hindrance: The PEG12 spacer provides sufficient distance between the conjugated molecules to minimize steric hindrance, which can be crucial for maintaining the biological activity of both the targeting moiety (e.g., an antibody) and the payload.[1][] The flexibility of the PEG chain allows the conjugate to adopt favorable conformations for target binding and subsequent drug release.[13]

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length, including PEG12, on key performance metrics of ADCs.

Table 1: Impact of PEG Spacer Length on Pharmacokinetics of an ADC

| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |

| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |

| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |

| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |

| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |

| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |

| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |

| (Data synthesized from a study on PEGylated glucuronide-MMAE linkers)[5] |

Table 2: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR) of a Cysteine-linked ADC

| PEG Spacer Length | Average DAR |

| PEG4 | 2.5 |

| PEG6 | 5.0 |

| PEG8 | 4.8 |

| PEG12 | 3.7 |

| PEG24 | 3.0 |

| (Data is illustrative and derived from a study on cysteine-conjugated ADCs, showing that the optimal PEG length can vary)[3][14] |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of PEG12 spacers in crosslinkers.

Caption: General experimental workflow for the synthesis and evaluation of a bioconjugate utilizing a PEG12 crosslinker.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) featuring a PEG12 spacer.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of PEG12-containing crosslinkers.

Protocol 1: General Two-Step Amine-to-Sulfhydryl Conjugation using a Heterobifunctional PEG12 Crosslinker (e.g., SM(PEG)12)

This protocol describes the conjugation of a protein with primary amines (Protein-NH2) to a molecule with a free sulfhydryl group (Molecule-SH).[15]

-

Materials:

-

Protein-NH2 (e.g., antibody)

-

Molecule-SH (e.g., payload)

-

SM(PEG)12 crosslinker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing agent (if needed for Molecule-SH): TCEP or DTT

-

Desalting columns

-

Anhydrous DMSO or DMF

-

-

Procedure:

-

Preparation of Reagents:

-

Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[15]

-

If the sulfhydryl on Molecule-SH is not free, reduce it using an appropriate reducing agent and subsequently remove the reducing agent.[14]

-

Prepare a 250 mM stock solution of the SM(PEG)12 crosslinker in anhydrous DMSO or DMF.[15]

-

-

Reaction with Protein-NH2:

-

Removal of Excess Crosslinker:

-

Remove the non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[15]

-

Collect the fractions containing the activated protein.

-

-

Conjugation with Molecule-SH:

-

Immediately add the purified Molecule-SH to the activated protein solution.

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C.

-

-

Purification of the Final Conjugate:

-

Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove any unreacted components.

-

-

Protocol 2: Assessment of ADC Pharmacokinetics in a Murine Model

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of an ADC.[16]

-

Materials:

-

ADC with PEG12 spacer

-

Immunodeficient mice

-

Sterile PBS for injection

-

Blood collection supplies (e.g., heparinized capillaries)

-

ELISA plates and reagents for ADC quantification

-

-

Procedure:

-

Animal Dosing:

-

Administer the ADC to a cohort of mice via intravenous (IV) injection at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

-

-

Plasma Isolation:

-

Process the blood samples to isolate plasma.[16]

-

-

ADC Quantification:

-

Quantify the concentration of the ADC in the plasma samples using an ELISA that specifically detects the antibody portion of the conjugate.[16]

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software.[16]

-

-

Protocol 3: Evaluation of ADC Aggregation by Size-Exclusion Chromatography (SEC)

This protocol is used to assess the level of aggregation in an ADC preparation.[4]

-

Materials:

-

ADC with PEG12 spacer

-

SEC column suitable for protein separation

-

HPLC system with a UV detector

-

Mobile Phase: A suitable buffer, such as PBS

-

-

Procedure:

-

System Equilibration:

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

-

Sample Injection:

-

Inject a known amount of the ADC sample onto the column.

-

-

Chromatographic Separation:

-

Run the separation under isocratic conditions. Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and then any smaller fragments.

-

-

Data Analysis:

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomeric peak.

-

Calculate the percentage of aggregation.

-

-

References

- 1. PEG12, CAS 6790-09-6 | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 13. precisepeg.com [precisepeg.com]

- 14. benchchem.com [benchchem.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Characteristics of Ald-Ph-PEG12-TFP Ester in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ald-Ph-PEG12-TFP ester in aqueous buffers. This document outlines the key factors influencing its solubility, presents qualitative and comparative data, and details relevant experimental protocols for solubility determination.

Introduction to this compound

This compound is a heterobifunctional crosslinker that incorporates three key chemical moieties: an aldehyde group (Ald), a phenyl group (Ph), a 12-unit polyethylene (B3416737) glycol chain (PEG12), and a tetrafluorophenyl (TFP) ester. The aldehyde group is reactive towards hydrazides and other amine derivatives, while the TFP ester is a highly efficient amine-reactive functional group used for conjugation to primary amines. The PEG12 linker provides spacing and enhances solubility, a critical attribute for bioconjugation applications in aqueous environments.

The solubility of this reagent is a crucial parameter for its effective use in labeling and crosslinking biomolecules such as proteins, peptides, and antibodies. Understanding its behavior in aqueous buffers is essential for optimizing reaction conditions and achieving desired conjugation efficiencies.

Factors Influencing Solubility in Aqueous Buffers

The solubility of this compound is governed by the interplay of its constituent components:

-

Polyethylene Glycol (PEG) Chain: The PEG12 chain is hydrophilic and significantly contributes to the overall water solubility of the molecule. The hydrophilic nature of the PEG spacer helps to mitigate the hydrophobicity of the phenyl and TFP ester groups.[1]

-

Tetrafluorophenyl (TFP) Ester: The TFP group is inherently hydrophobic, which can reduce the aqueous solubility of the reagent when compared to more hydrophilic alternatives like N-hydroxysuccinimide (NHS) esters.[2][3]

-

pH of the Aqueous Buffer: The stability of the TFP ester is pH-dependent. While more stable than NHS esters, TFP esters will still undergo hydrolysis, particularly at elevated pH. This hydrolysis leads to the formation of the corresponding carboxylic acid, which typically exhibits different solubility characteristics.

-

Buffer Composition and Ionic Strength: The type of buffer salts and their concentration can influence the solubility of the reagent through salting-in or salting-out effects.

-

Use of Co-solvents: Due to the hydrophobic nature of the TFP ester, organic co-solvents miscible with water, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, are often used to aid in the initial dissolution and subsequent reaction in aqueous buffers.[2][3]

Quantitative and Qualitative Solubility Data

Table 1: Comparative Stability of TFP Esters and NHS Esters in Aqueous Solution

| Feature | TFP Ester | NHS Ester | Citation |

| Susceptibility to Hydrolysis | Less susceptible | More susceptible | [2][3] |

| Optimal pH for Conjugation | > 7.5 | 7.0 - 7.2 | [3] |

| Relative Water Solubility | Lower | Higher | [3] |

| Half-life at pH 10 | ~10-fold longer | Shorter | [4][5] |

Table 2: Influence of pH on the Stability and Solubility of TFP Esters

| pH Range | Effect on TFP Ester Stability | Consequence for Solubility |

| Acidic (pH < 6) | Relatively stable to hydrolysis. | The intact, more hydrophobic ester is the predominant species. |

| Neutral to Slightly Basic (pH 7-8.5) | Moderate stability, optimal for amine conjugation. | A balance between the intact ester and the onset of hydrolysis. |

| Basic (pH > 9) | Increased rate of hydrolysis. | The formation of the more soluble carboxylate salt increases over time. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

4.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

-

Protocol:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visible.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent (e.g., the aqueous buffer or a mobile phase for HPLC).

-

Quantify the concentration of the dissolved this compound using a pre-calibrated HPLC or UV-Vis spectrophotometric method.

-

The resulting concentration is the thermodynamic solubility.

-

4.2. Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a stock solution.

-

Materials:

-

This compound

-

DMSO or other suitable organic solvent for stock solution

-

Aqueous buffer of desired pH

-

96-well microplates

-

Plate reader capable of nephelometry or turbidimetry

-

-

Protocol:

-

Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.

-

In a 96-well plate, add the aqueous buffer to a series of wells.

-

Add a small volume of the stock solution to the wells to make a dilution series.

-

Incubate the plate at a constant temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The kinetic solubility is the concentration at which precipitation is first observed.

-

Visualizations

Diagram 1: Factors Influencing Solubility

Caption: Key molecular and environmental factors affecting aqueous solubility.

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Workflow for thermodynamic and kinetic solubility assays.

Diagram 3: TFP Ester Reaction vs. Hydrolysis Pathway

Caption: Competing pathways of TFP ester reaction and hydrolysis.

References

In-Depth Technical Guide: Storage and Handling of Ald-Ph-PEG12-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for Ald-Ph-PEG12-TFP ester, a bifunctional crosslinker vital in bioconjugation and drug development. Adherence to these guidelines is critical to ensure the reagent's integrity, stability, and performance in experimental applications.

Introduction to this compound

This compound is a versatile molecule featuring a terminal benzaldehyde (B42025) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The benzaldehyde group facilitates the formation of a Schiff base with molecules containing aminooxy or hydrazide moieties.[1][2] The TFP ester is a highly reactive group that enables efficient and rapid conjugation to primary and secondary amines, forming stable amide bonds.[1] Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters exhibit greater hydrolytic stability and reactivity, particularly in the pH range of 7.5 to 8.0.[3][4][5] The hydrophilic PEG chain enhances the water solubility of the molecule and its conjugates.[6][7]

Storage and Stability

Proper storage is paramount to prevent degradation and maintain the reactivity of this compound. The following table summarizes the recommended storage conditions and key stability considerations.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Storage Temperature | -20°C | To minimize hydrolysis of the TFP ester and degradation of the aldehyde group.[8] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | PEG compounds can be hygroscopic.[3][4] Minimizing exposure to moisture and oxygen prevents hydrolysis of the TFP ester and potential oxidation of the aldehyde. |

| Light Exposure | Protect from light | While not explicitly stated for this specific molecule, it is good practice for complex organic molecules to be stored protected from light to prevent potential photo-degradation. |

| Form | Store as a solid (lyophilized powder) | Storing in solution for extended periods is not recommended due to the potential for hydrolysis and solvent-mediated degradation. |

| Handling of Vials | Allow the vial to warm to room temperature before opening. | This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis of the TFP ester.[3][4] |

Handling and Preparation of Solutions

Careful handling is crucial to ensure the successful use of this compound in conjugation reactions. The hygroscopic nature of PEGylated compounds and the reactivity of the TFP ester necessitate specific precautions.

General Handling Workflow

The following diagram illustrates the recommended workflow for handling solid this compound and preparing stock solutions.

Recommended Solvents

For the preparation of stock solutions, anhydrous organic solvents are recommended to minimize hydrolysis of the TFP ester. Suitable solvents include:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

Experimental Protocols: Conjugation to Primary Amines

This section provides a general protocol for the conjugation of this compound to a biomolecule containing a primary amine, such as a protein or peptide. This protocol is based on established methods for PFP ester conjugations and should be optimized for each specific application.[9]

Materials and Reagents

-

This compound

-

Biomolecule with a free amine

-

Reaction Buffer: 50–100 mM PBS, borate, or HEPES buffer, pH 7.5–8.5

-

Anhydrous organic solvent (DMSO, DMF, or ACN)

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

Experimental Workflow Diagram

Detailed Procedure

-

Prepare the Biomolecule Solution : Dissolve the biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare the Linker Stock Solution : Immediately before use, dissolve the this compound in an anhydrous organic solvent to a concentration of 10-100 mM.

-

Initiate the Conjugation Reaction : Add the linker stock solution to the biomolecule solution. The molar ratio of the linker to the biomolecule should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubation : Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature will depend on the specific biomolecule.

-

Quenching (Optional) : If desired, quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

-

Purification : Remove excess, unreacted linker and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

-

Analysis : Characterize the resulting conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and functional assays.

Signaling Pathway and Logical Relationships

The reactivity of this compound is based on two distinct chemical reactions, as illustrated in the diagram below.

This dual functionality allows for the sequential or simultaneous conjugation of two different molecules, making it a valuable tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.[10]

References

- 1. Ald-PEG-TFP ester | AxisPharm [axispharm.com]

- 2. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. precisepeg.com [precisepeg.com]

- 6. This compound CAS#: 2055105-36-5 [m.chemicalbook.com]

- 7. Ald-Ph-PEG12-TFP ester_2055105-36-5_新研博美 [xinyanbm.com]

- 8. This compound, 2055105-36-5 | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

A Technical Guide to Ald-Ph-PEG12-TFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-Ph-PEG12-TFP ester (CAS Number: 2055105-36-5) is a high-purity, heterobifunctional crosslinker designed for advanced bioconjugation applications. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, with a focus on its utility in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed, representative experimental protocols for its distinct reactive moieties—the tetrafluorophenyl (TFP) ester and the benzaldehyde (B42025) group—are presented, alongside structured data tables and workflow diagrams to facilitate its integration into research and development pipelines.

Introduction

The field of targeted therapeutics relies on the precise and stable linkage of molecular components. Heterobifunctional linkers are critical tools in this endeavor, enabling the covalent conjugation of two different molecules with high specificity. This compound is a sophisticated linker molecule featuring a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and favorable pharmacokinetic properties.[1][2] It possesses two distinct reactive termini: an amine-reactive TFP ester and an aminooxy-reactive benzaldehyde, allowing for controlled, sequential conjugation strategies.[1][2]

The TFP ester provides a robust alternative to the more common N-hydroxysuccinimide (NHS) esters for labeling primary amines, such as those on the lysine (B10760008) residues of antibodies. TFP esters exhibit greater stability against hydrolysis, particularly at neutral to basic pH, which can lead to more efficient and reproducible conjugation reactions.[3][4] The benzaldehyde group facilitates chemoselective ligation with molecules functionalized with an aminooxy group, forming a stable oxime bond.[5][6] This orthogonality makes this compound an ideal candidate for constructing complex biomolecules like ADCs and PROTACs.[7][8]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 2055105-36-5 | [1][2] |

| Molecular Formula | C₄₁H₅₉F₄NO₁₆ | [1][5] |

| Molecular Weight | 897.9 g/mol | [1][2] |

| Purity | ≥95% | [1][9] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | -20°C, under inert atmosphere | [1][10] |

| Solubility | Soluble in DMSO, DMF | [3] |

Core Reactivity and Mechanisms

This compound enables a two-step, orthogonal conjugation strategy. The differential reactivity of its terminal groups allows for the sequential attachment of two different molecules.

TFP Ester Reaction with Primary Amines

The 2,3,5,6-Tetrafluorophenyl (TFP) ester is an activated ester that reacts with nucleophilic primary amines (e.g., on lysine residues of proteins) to form a stable amide bond. This reaction is efficient and less susceptible to hydrolysis compared to NHS esters, offering a wider pH window for conjugation (typically pH 7.2-9.0).[3][11]

Figure 1: Reaction mechanism of TFP ester with a primary amine.

Benzaldehyde Reaction with Aminooxy Groups (Oxime Ligation)

The benzaldehyde moiety reacts chemoselectively with an aminooxy group (-O-NH₂) to form a stable oxime linkage. This reaction, known as oxime ligation, is bio-orthogonal and proceeds efficiently under mild acidic to neutral conditions (typically pH 4-7), often catalyzed by aniline (B41778).[5][6]

Figure 2: Reaction mechanism of benzaldehyde with an aminooxy group.

Applications in Drug Development

The unique architecture of this compound makes it a powerful tool for constructing complex therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker can be used to attach a cytotoxic payload to an antibody. A typical strategy involves first reacting the TFP ester with lysine residues on the antibody, followed by purification. The resulting aldehyde-functionalized antibody is then conjugated to an aminooxy-modified drug payload via oxime ligation. The hydrophilic PEG12 spacer can help mitigate aggregation and improve the pharmacokinetic profile of the final ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[8] this compound can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand. For example, a warhead molecule with a primary amine can be coupled to the TFP ester, and an E3 ligase ligand functionalized with an aminooxy group can be attached to the benzaldehyde terminus. The defined length of the PEG12 spacer is crucial for optimizing the formation of a productive ternary complex between the target, the PROTAC, and the E3 ligase.[1][12]

Experimental Protocols

The following sections provide representative, generalized protocols for the conjugation of each reactive group of this compound. Note: These are starting-point methodologies and must be optimized for specific biomolecules and reactants.

Protocol 1: TFP Ester Conjugation to a Protein (e.g., Antibody)

This protocol outlines the labeling of primary amines on a protein.